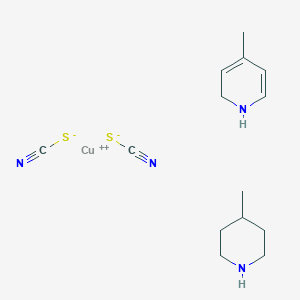
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is a complex compound that integrates several functional groups and metal coordination. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of copper and the unique structural features of the organic ligands contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate typically involves multi-component reactions. One common method is the Hantzsch reaction, which is used to synthesize 1,4-dihydropyridine derivatives . This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The copper complex can be formed by reacting the synthesized 1,4-dihydropyridine with copper salts in the presence of 4-methylpiperidine and dithiocyanate.
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions and recyclable catalysts. For instance, the use of magnesium ferrite nanoparticles as a catalyst in the Hantzsch reaction has been reported to be efficient and environmentally friendly .
化学反应分析
Types of Reactions
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: The organic ligands can undergo nucleophilic substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can result in modified dihydropyridine or piperidine derivatives.
科学研究应用
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring redox activity.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
作用机制
The mechanism of action of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate involves its interaction with molecular targets through its copper center and organic ligands. The copper ion can facilitate electron transfer reactions, while the organic ligands can interact with specific biological targets, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
相似化合物的比较
Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds share the dihydropyridine core and are widely used as calcium channel blockers in the treatment of hypertension.
Piperidine Derivatives: Known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Uniqueness
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is unique due to the combination of its copper center and the specific organic ligands. This combination imparts distinctive redox properties and the ability to form stable complexes, which are not commonly observed in other similar compounds .
属性
CAS 编号 |
15242-58-7 |
|---|---|
分子式 |
C14H22CuN4S2 |
分子量 |
374.0 g/mol |
IUPAC 名称 |
copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate |
InChI |
InChI=1S/C6H13N.C6H9N.2CHNS.Cu/c2*1-6-2-4-7-5-3-6;2*2-1-3;/h6-7H,2-5H2,1H3;2-4,7H,5H2,1H3;2*3H;/q;;;;+2/p-2 |
InChI 键 |
CVLAYBROXOZJQX-UHFFFAOYSA-L |
规范 SMILES |
CC1CCNCC1.CC1=CCNC=C1.C(#N)[S-].C(#N)[S-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


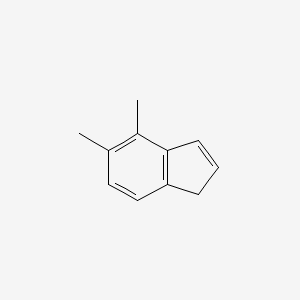

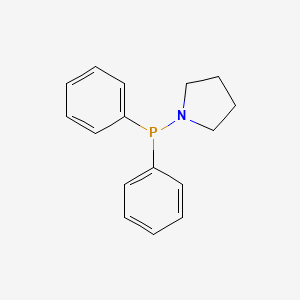
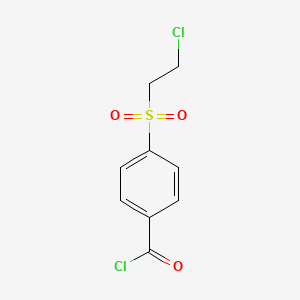
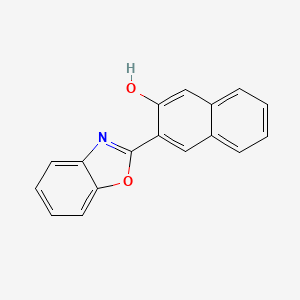
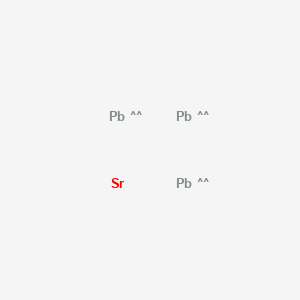
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
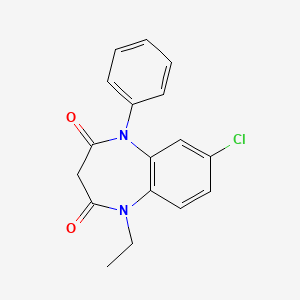
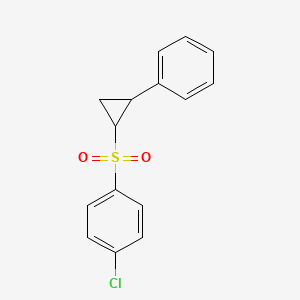


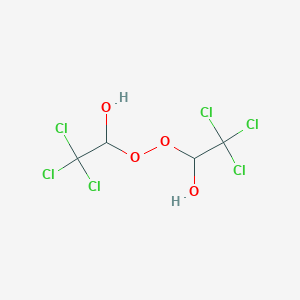

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
